molecular formula C15H14N2O4 B5795067 N-(4-methoxybenzyl)-3-nitrobenzamide

N-(4-methoxybenzyl)-3-nitrobenzamide

Cat. No.: B5795067
M. Wt: 286.28 g/mol
InChI Key: GCGOYCUSZGSVHW-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-methoxybenzyl group and a nitro group at the 3-position

Scientific Research Applications

N-(4-methoxybenzyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of benzamide followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the 4-methoxybenzyl group can be accomplished through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and alkylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate in an acidic or neutral medium.

Major Products Formed

    Reduction: N-(4-methoxybenzyl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-methoxybenzyl)-3-carboxybenzamide.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-ethoxybenzyl)-3-nitrobenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(4-methoxybenzyl)-2-nitrobenzamide: Similar structure but with the nitro group at the 2-position instead of the 3-position.

Uniqueness

N-(4-methoxybenzyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interaction with biological targets. The methoxybenzyl group also provides distinct electronic and steric properties that can affect the compound’s overall behavior in chemical and biological systems.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-7-5-11(6-8-14)10-16-15(18)12-3-2-4-13(9-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGOYCUSZGSVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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